molecular formula C14H14N2O4 B13641576 3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B13641576
M. Wt: 274.27 g/mol
InChI Key: UCRSTLCVZRQISL-UHFFFAOYSA-N
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Description

3-(5-Methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a derivative of the piperidine-2,6-dione scaffold, characterized by a methoxy (-OCH₃) substituent at the 5-position of the isoindolinone ring. This structural motif is critical for modulating its physicochemical and pharmacological properties.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

3-(6-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H14N2O4/c1-20-9-2-3-10-8(6-9)7-16(14(10)19)11-4-5-12(17)15-13(11)18/h2-3,6,11H,4-5,7H2,1H3,(H,15,17,18)

InChI Key

UCRSTLCVZRQISL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate precursor, such as an ortho-substituted benzamide.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of Piperidine-2,6-dione: The piperidine-2,6-dione moiety can be synthesized through the reaction of a suitable amine with a cyclic anhydride.

    Coupling of Isoindolinone and Piperidine-2,6-dione: The final step involves coupling the isoindolinone core with the piperidine-2,6-dione moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other substituents, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease pathways, such as those related to inflammation or cancer.

The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties Applications/Findings
3-(5-Methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione (Target) 5-Methoxy C₁₃H₁₃N₃O₄ 283.26 g/mol Electron-donating methoxy group may enhance solubility; limited stability data. Not explicitly reported in evidence; inferred potential for immunomodulatory activity.
Lenalidomide (3-(4-Amino-1-oxo-isoindol-2-yl)piperidine-2,6-dione) 4-Amino C₁₃H₁₃N₃O₃ 259.26 g/mol Clinically approved; high oral bioavailability; polymorphic crystalline forms. Treatment of multiple myeloma, myelodysplastic syndromes, and mantle cell lymphoma .
3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 5-Nitro C₁₃H₁₁N₃O₅ 289.24 g/mol Electron-withdrawing nitro group may reduce solubility; potential synthetic intermediate. Used in PROTAC development; no direct therapeutic applications reported .
3-(6-Azido-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione 6-Azido C₁₃H₁₁N₅O₃ 285.26 g/mol Reactive azide group enables click chemistry; experimental tool compound. Research applications in targeted protein degradation .
3-(4-(3-Hydroxyphenyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione 4-(3-Hydroxyphenyl) C₁₉H₁₅N₃O₄ 349.34 g/mol Bulky aromatic substituent may affect binding to cereblon (CRBN) E3 ligase. Studied for CRBN-dependent protein degradation; preclinical stage .

Pharmacological and Functional Differences

  • Target Compound: The 5-methoxy group may influence binding to cereblon (CRBN), a key target for immunomodulatory drugs (IMiDs).
  • Lenalidomide: The 4-amino group is essential for its immunomodulatory and antineoplastic effects, including TNF-α inhibition and T-cell activation. Its polymorphic forms (e.g., Form A, B) impact dissolution rates and bioavailability .
  • 5-Nitro Derivative : The nitro group may reduce CRBN binding but serve as a precursor for further functionalization (e.g., reduction to amine for PROTAC linker synthesis) .
  • 6-Azido Derivative : Azide functionality enables conjugation with alkynes via click chemistry, making it valuable for synthesizing bifunctional degraders .

Biological Activity

3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound has the molecular formula C13H14N2O3C_{13}H_{14}N_{2}O_{3}, indicating the presence of nitrogen and oxygen atoms that contribute to its reactivity and interactions with biological targets. The structure consists of a piperidine core substituted with a methoxy group and an isoindoline moiety, which enhances its pharmacological profile.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes, influencing their activity. This modulation can affect biochemical pathways associated with disease states.
  • Receptor Interaction : It is hypothesized that the compound may bind to certain receptors, leading to downstream effects that could be therapeutically beneficial.
  • Cellular Signaling : Studies suggest that it may alter cellular signaling pathways, which can impact cell growth and differentiation.

Pharmacological Effects

The biological activities of this compound have been investigated in several contexts:

  • Anticancer Activity : Preliminary studies have shown promising results in inhibiting the growth of cancer cells while sparing non-tumorigenic cells. For instance, derivatives of this compound have demonstrated selective cytotoxicity against tumor cells at concentrations as low as 10 µM .
  • Neuroprotective Effects : Some research suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Study 1: Anticancer Properties

A study focused on the growth inhibition properties of various thalidomide derivatives, including this compound. It was found that this compound significantly inhibited the proliferation of tumorigenic murine liver cell lines while having minimal effects on healthy cells . The mechanism involved alterations in key signaling phosphoproteins associated with cell motility and growth.

Case Study 2: Enzyme Inhibition

Another investigation assessed the compound's ability to modulate enzyme activity related to metabolic pathways. Results indicated that it could inhibit specific enzymes involved in the metabolism of xenobiotics, suggesting a role in drug metabolism and detoxification processes .

Data Table: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
AnticancerInhibition of tumor cell growth
Enzyme ModulationInhibition of metabolic enzymes
Neuroprotective PotentialPossible protection against neurodegeneration

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